

# excitation and emission wavelengths for H-Met-Leu-AMC TFA

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Compound of Interest

Compound Name: H-Met-Leu-AMC TFA

Cat. No.: B1450689

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# **Application Notes and Protocols: H-Met-Leu-AMC TFA**

For Researchers, Scientists, and Drug Development Professionals

### Introduction

H-Met-Leu-AMC TFA (L-Methionyl-L-Leucyl-7-amino-4-methylcoumarin trifluoroacetate) is a highly sensitive fluorogenic substrate designed for the measurement of aminopeptidase activity. [1][2] This peptide derivative is particularly useful for assaying enzymes that cleave neutral amino acids from the N-terminus of peptides and proteins, such as Aminopeptidase N (APN), also known as CD13.[3][4] Upon enzymatic cleavage of the amide bond between the leucine residue and the 7-amino-4-methylcoumarin (AMC) group, the highly fluorescent AMC is released.[5][6] The resulting fluorescence can be measured to quantify the enzyme's activity, making this substrate an invaluable tool in drug discovery, enzyme kinetics studies, and biochemical research.[1]

## **Spectral Properties**

The utility of **H-Met-Leu-AMC TFA** as a fluorogenic substrate is based on the spectral properties of the released 7-amino-4-methylcoumarin (AMC) fluorophore. The intact substrate is largely non-fluorescent, while the free AMC exhibits strong fluorescence.

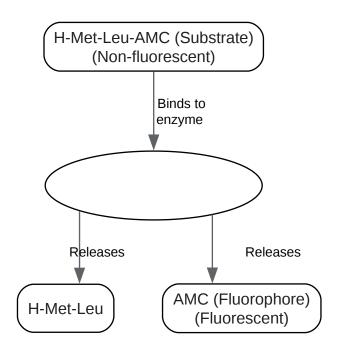


Parameter	Wavelength (nm)
Excitation Maximum	340 - 380
Emission Maximum	440 - 460
Note: Optimal excitation and emission wavelengths may need to be determined	

wavelengths may need to be determined empirically for a specific instrument setup.[5][7]

## **Principle of the Assay**

The enzymatic reaction involves the hydrolysis of the non-fluorescent H-Met-Leu-AMC substrate by an aminopeptidase, such as Aminopeptidase N (CD13). This reaction releases the fluorescent AMC molecule. The rate of increase in fluorescence is directly proportional to the aminopeptidase activity in the sample.



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Caption: Enzymatic cleavage of H-Met-Leu-AMC by Aminopeptidase N.



# **Application: Aminopeptidase N (CD13) Activity Assay**

Aminopeptidase N (APN/CD13) is a zinc-dependent metalloprotease involved in various physiological and pathological processes, including tumor cell invasion, angiogenesis, and signal transduction.[8] Its upregulation in many cancers makes it a significant target for drug development.[9] The following protocol is a general guideline for determining APN/CD13 activity in biological samples using **H-Met-Leu-AMC TFA**.

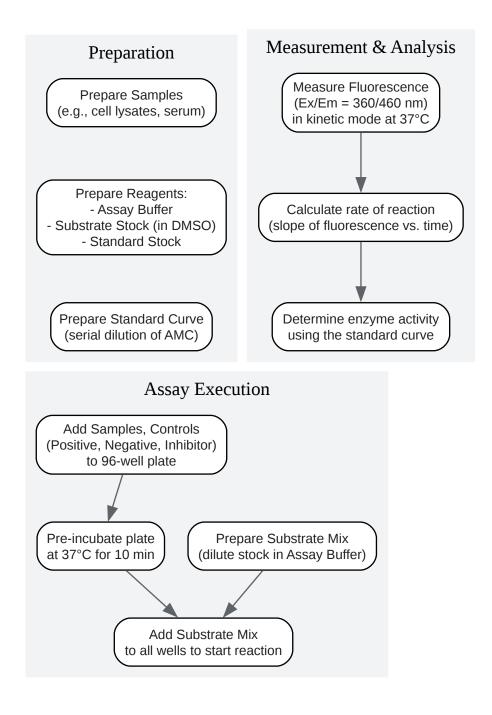
## **Required Materials**

- H-Met-Leu-AMC TFA substrate
- APN/CD13 positive control (recombinant enzyme or cell lysate known to express APN)
- APN/CD13 inhibitor (e.g., bestatin or actinonin) for specificity control[8]
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- 96-well microplate (black, flat-bottom for fluorescence)
- Fluorescence microplate reader
- Standard (free AMC or AFC) for calibration curve

## **Experimental Protocol**

A typical workflow for an aminopeptidase activity assay is detailed below.





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Caption: General workflow for a fluorometric aminopeptidase assay.

#### 1. Sample Preparation:

• Cell Lysates: Homogenize 1-5 x 10<sup>6</sup> cells in 250  $\mu$ L of ice-cold Assay Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant for the assay.



- Tissue Homogenates: Homogenize 25 mg of tissue in 250 μL of ice-cold Assay Buffer.
   Centrifuge as above and collect the supernatant.
- Serum: Serum samples can often be used directly. A volume of 2-20 μL per reaction is typically recommended.
- 2. Standard Curve Preparation:
- Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin (AMC) in DMSO.
- Create a 200 μM working solution by diluting the stock with Assay Buffer.
- Generate a standard curve by adding known amounts of the 200 μM AMC solution to wells of the microplate (e.g., 0, 0.4, 0.8, 1.2, 1.6, 2.0 nmol/well). Adjust the final volume in each well to 100 μL with Assay Buffer.
- 3. Assay Procedure:
- Thaw all reagents and keep them on ice.
- Add 2-20 μL of your sample (lysate or serum) to the desired wells in a 96-well plate.
- For each sample, prepare parallel wells for controls:
  - Positive Control: A sample known to have APN activity.
  - Negative Control: Assay Buffer only.
  - Inhibitor Control: Sample pre-incubated with a specific APN inhibitor to confirm that the measured activity is from APN.
- Adjust the volume in all wells to 80 μL with Assay Buffer.
- Pre-incubate the plate at 37°C for 10 minutes.
- During incubation, prepare the Substrate Mix by diluting the H-Met-Leu-AMC TFA stock solution to the desired final concentration in Assay Buffer (e.g., prepare a 5X solution to add 20 μL to each 80 μL well).



- Start the reaction by adding 20  $\mu$ L of the Substrate Mix to each well, bringing the total volume to 100  $\mu$ L.
- Immediately begin measuring the fluorescence in a kinetic mode at 37°C for 30-60 minutes, with readings every 1-2 minutes. Use excitation and emission wavelengths appropriate for AMC (e.g., Ex = 360 nm, Em = 460 nm).

#### 4. Data Analysis:

- Calculate the rate of the reaction for each well by determining the slope of the linear portion of the fluorescence intensity versus time plot (RFU/min).
- Subtract the slope of the negative control from all sample and control readings.
- Plot the fluorescence values of the AMC standards against their concentrations to generate a standard curve.
- Use the standard curve to convert the reaction rates (RFU/min) of the samples into nmol/min of AMC produced.
- The specific activity can be expressed as nmol/min/mg of protein.

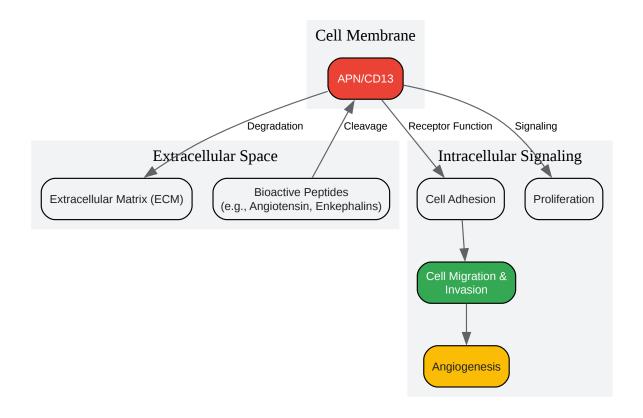
**Summary of Assay Conditions** 

Parameter	Recommended Condition
Sample Volume	2 - 20 μL
Final Reaction Volume	100 μL
Incubation Temperature	37°C
Measurement Mode	Kinetic
Assay Time	30 - 60 minutes
Excitation Wavelength	~360 nm
Emission Wavelength	~460 nm



## Signaling Context of Aminopeptidase N (CD13)

APN/CD13 is a multifunctional protein that plays a role in several signaling pathways, particularly in the context of cancer progression. Its enzymatic activity can modulate peptide signals, while the protein itself can act as a receptor, influencing cell adhesion and migration.



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Caption: Simplified overview of APN/CD13 functions.

The enzymatic activity of APN/CD13, which is measured by the **H-Met-Leu-AMC TFA** substrate, is a key function that contributes to these downstream cellular events.[4][8] Therefore, inhibitors of this activity are of significant interest as potential anti-cancer and anti-angiogenic agents.



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